2-(3-Isopropylphenoxy)-4-methylaniline
Description
Structure and Key Features: 2-(3-Isopropylphenoxy)-4-methylaniline (CAS: 946716-45-6) is an aniline derivative featuring a 4-methyl group on the aromatic ring and a 3-isopropylphenoxy substituent at the 2-position (Fig. 1). The isopropyl group introduces steric bulk, while the phenoxy linkage contributes to electronic modulation via resonance effects . This compound is structurally related to pharmaceutical intermediates and agrochemicals, where substituent positioning critically influences reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-2-(3-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)13-5-4-6-14(10-13)18-16-9-12(3)7-8-15(16)17/h4-11H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENKAVGTMAXVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylphenoxy)-4-methylaniline typically involves the reaction of 3-isopropylphenol with 4-methylaniline. One common method is the nucleophilic aromatic substitution reaction, where 3-isopropylphenol reacts with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropylphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and sulfonic acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3-Isopropylphenoxy)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Isopropylphenoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The position of substituents on the phenoxy ring significantly alters electronic properties:
- 2-(2,3-Dimethylphenoxy)-4-methylaniline: Dual methyl groups at the 2- and 3-positions create steric hindrance, reducing reactivity in nucleophilic substitutions .
- 4-(5-Isopropyl-2-methylphenoxy)-3-methylaniline: The methyl and isopropyl groups on the phenoxy ring introduce competing steric and electronic effects, which may lower solubility compared to simpler analogs .
Key Data :
| Compound | Substituent Positions | logD (pH 5.5) | Reactivity Notes |
|---|---|---|---|
| 2-(3-Isopropylphenoxy)-4-MeAniline | 3-Isopropylphenoxy, 4-Me | ~2.8* | Moderate steric hindrance |
| BI14702 (4-Isopropyl analog) | 4-Isopropylphenoxy, 4-Me | ~2.5* | Higher electron density |
| 2-(2,3-DiMe-phenoxy)-4-MeAniline | 2,3-DiMe-phenoxy, 4-Me | ~3.1* | High steric hindrance |
Physical and Adsorption Properties
- Adsorption: Benzoyl-containing polymeric adsorbents (ZH-02, ZH-03) show higher capacity for 4-methylaniline (3.45–4.35 mmol/g) than non-functionalized resins. The target compound’s larger size and hydrophobicity may reduce adsorption efficiency .
- Solubility : The isopropyl group increases hydrophobicity, likely lowering aqueous solubility compared to methoxy or ethyl-substituted anilines .
Biological Activity
2-(3-Isopropylphenoxy)-4-methylaniline is an organic compound classified as an aniline derivative. Its structure features a phenoxy group with an isopropyl substitution at the 3-position and a methyl group at the 4-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 3-isopropylphenol and 4-methylaniline, often facilitated by a base such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures. This method is efficient for producing the compound in both laboratory and industrial settings, optimizing yield and cost-effectiveness through continuous flow reactors.
Biological Activity
The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of metabolic pathways.
Anticancer Properties
In vitro studies on structurally related compounds have shown promising anticancer activity against cell lines like HeLa (cervical cancer) and A549 (lung cancer). The ability of these compounds to inhibit cell proliferation suggests that this compound may also possess similar properties. Future research should focus on determining the IC50 values for this specific compound to establish its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 2-(3-Isopropylphenoxy)-4-methylphenol | Structure | Moderate Antimicrobial |
| 2-(3-Isopropylphenoxy)-4-methylbenzoic acid | Structure | Low Anticancer Activity |
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of phenolic compounds found that derivatives similar to this compound exhibited significant antibacterial activity against MRSA strains, highlighting the need for further exploration of this compound's potential in treating antibiotic-resistant infections.
- Anticancer Research : In a comparative study of various phenolic compounds, it was observed that those with similar substitutions showed varying degrees of cytotoxicity against cancer cell lines. This suggests that this compound could be evaluated for its anticancer properties in future studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
